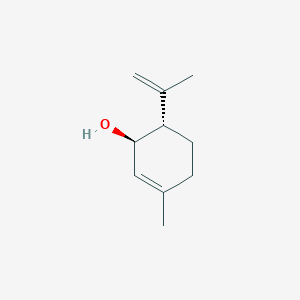
(+)-trans-Isopiperitenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-trans-Isopiperitenol is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in the Mentha species. It is known for its pleasant minty aroma and is used in the flavor and fragrance industry. The compound has also attracted attention in scientific research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-Isopiperitenol can be achieved through several methods. One common approach involves the hydrogenation of (+)-trans-Isopiperitenone, which is derived from the oxidation of (+)-trans-Isopiperitenyl acetate. The hydrogenation process typically uses a palladium catalyst under mild conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of essential oils from Mentha species, followed by fractional distillation to isolate the compound. This method leverages the natural abundance of the compound in these plants, making it a cost-effective approach for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(+)-trans-Isopiperitenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (+)-trans-Isopiperitenone.
Reduction: The compound can be reduced to form different isomers of piperitenol.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst is typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: (+)-trans-Isopiperitenone
Reduction: Various isomers of piperitenol
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has shown potential antimicrobial and antifungal properties, making it a candidate for use in natural preservatives.
Medicine: Research suggests that (+)-trans-Isopiperitenol may have anti-inflammatory and analgesic effects, which could be beneficial in developing new therapeutic agents.
Industry: Its pleasant aroma makes it valuable in the flavor and fragrance industry, where it is used in perfumes, cosmetics, and food flavorings.
Mecanismo De Acción
The exact mechanism of action of (+)-trans-Isopiperitenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and modulate the activity of certain enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(-)-trans-Isopiperitenol: The enantiomer of (+)-trans-Isopiperitenol, with similar chemical properties but different biological activities.
Piperitenone: A related compound that can be synthesized from this compound through oxidation.
Menthol: Another monoterpenoid alcohol found in Mentha species, known for its cooling sensation and use in various products.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and sensory properties. Its distinct minty aroma and potential therapeutic effects set it apart from other similar compounds, making it a valuable compound for various applications.
Propiedades
Número CAS |
4017-77-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10+/m0/s1 |
Clave InChI |
OLAKPNFIICOONC-VHSXEESVSA-N |
SMILES isomérico |
CC1=C[C@H]([C@@H](CC1)C(=C)C)O |
SMILES canónico |
CC1=CC(C(CC1)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)
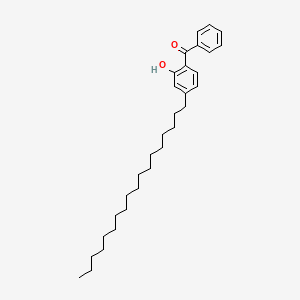


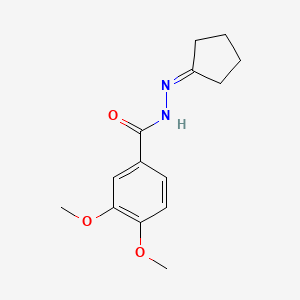

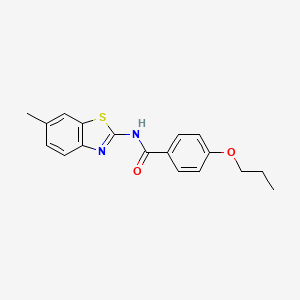

![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)
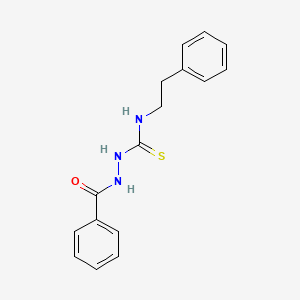

![2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B14151235.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)
